N-(4-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide
Description
N-(4-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a morpholino group at the 2-position and an acetamide-linked 4-methoxyphenyl moiety at the 8-position. The morpholino group enhances solubility and modulates electronic properties, while the 4-methoxyphenyl acetamide moiety may influence receptor binding and metabolic stability .
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-27-18-8-6-17(7-9-18)23-21(26)15-29-19-4-2-3-16-5-10-20(24-22(16)19)25-11-13-28-14-12-25/h2-10H,11-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PONMXXUUHAFPER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-((2-morpholinoquinolin-8-yl)oxy)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an in-depth analysis of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound has a complex structure characterized by the presence of a methoxyphenyl group and a morpholinoquinoline moiety. The synthesis typically involves the reaction of 4-methoxyphenyl acetamide with quinoline derivatives, often utilizing various organic solvents and catalysts to facilitate the reaction.
Synthesis Pathway
The general synthetic pathway can be summarized as follows:
- Starting Materials : 4-Methoxyphenyl acetamide and 2-chloroquinoline derivatives.
- Reaction Conditions : The reaction is carried out in an organic solvent (e.g., acetone) under reflux conditions.
- Yield : The yield of the final product can vary depending on the specific conditions used but is often reported around 60-70% in laboratory settings.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For example, studies have shown that derivatives of phenoxy-N-arylacetamides possess broad-spectrum antimicrobial activity against various bacterial strains .
Antiviral Properties
Compounds related to this compound have been evaluated for their antiviral effects, demonstrating potential efficacy against viral infections through inhibition of viral replication mechanisms .
Anti-inflammatory Effects
The anti-inflammatory properties of this class of compounds have been highlighted in several studies. For instance, certain derivatives have shown to reduce inflammatory markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : Some studies have indicated that this compound may inhibit key enzymes involved in inflammation and infection pathways.
- Receptor Modulation : The interaction with specific receptors may modulate cellular responses, leading to decreased inflammation or enhanced antimicrobial action.
Case Studies
Several research articles provide insights into the biological activity of this compound:
- Study on Antimicrobial Activity : A study published in Antimicrobial Agents and Chemotherapy demonstrated that derivatives of this compound exhibited potent activity against multi-drug resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of similar compounds showed a significant reduction in pro-inflammatory cytokines in vitro, indicating potential applications for inflammatory diseases .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
The compound shares structural motifs with several acetamide derivatives, differing primarily in substituents on the quinoline ring and the arylacetamide group. Key comparisons include:
Key Observations :
- Morpholino vs. Pyrrolidinyl/Piperidinyl: Morpholino-containing analogs (e.g., compound 40) exhibit superior anti-cancer activity compared to pyrrolidin-1-yl (compound 38) or piperidin-1-yl (compound 39) derivatives, likely due to improved hydrogen-bonding capacity and metabolic stability .
- Aryl Group Influence : The 4-methoxyphenyl group in the target compound may enhance cellular permeability compared to bulkier substituents like benzo[d][1,3]dioxol-5-yl () or sulfamoylphenyl (VIg, ).
Q & A
Q. How to address analytical complexity in NMR spectra due to overlapping peaks?
- Answer :
- Acquire 2D NMR (HSQC, HMBC) to resolve quaternary carbons and confirm connectivity .
- Use deuterated DMSO-d₆ as a solvent to improve signal separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
